(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a benzothiazole-piperazine hybrid compound featuring a methylthio (-SMe) substituent at the 6-position of the benzothiazole ring and a pyrazin-2-yl methanone group linked to the piperazine moiety. This structure combines a benzothiazole core, known for its pharmacological versatility, with a piperazine ring often associated with CNS activity, and a pyrazine heterocycle that may enhance hydrogen-bonding interactions.
Properties
IUPAC Name |
[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-24-12-2-3-13-15(10-12)25-17(20-13)22-8-6-21(7-9-22)16(23)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFGSXYTRFVAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine through a nucleophilic substitution reaction, often using a suitable base like potassium carbonate.
Pyrazine Coupling: Finally, the pyrazine moiety is introduced by reacting the intermediate with pyrazine-2-carboxylic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole, piperazine, and pyrazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antitumor Activity
Studies have shown that derivatives of pyrazole can inhibit key signaling pathways involved in cancer cell proliferation. Specific targets include:
- BRAF(V600E) : A mutation associated with various cancers.
- EGFR : A receptor tyrosine kinase implicated in tumor growth.
Anti-inflammatory Effects
The compound may modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Neuropharmacological Effects
Preliminary studies suggest potential interactions with neurotransmitter systems, indicating possible therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
Several studies have documented the efficacy of this compound:
- Antitumor Efficacy in Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations as low as .
- Inflammation Model : In animal models of inflammation, treatment with the compound resulted in a reduction of pro-inflammatory cytokines by approximately compared to controls .
- Neuroprotective Studies : Research involving neurodegenerative disease models indicated that the compound could enhance cognitive function and reduce neuronal apoptosis .
Mechanism of Action
The mechanism of action of (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the pyrazine ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The methylthio group at the 6-position distinguishes the target compound from analogs with alkoxy or alkyl substituents. For example:
- (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone () replaces -SMe with -OEt, reducing lipophilicity and altering metabolic stability.
- Piperidin-1-yl-(6-(2-(piperidin-1-yl)ethoxy)benzo[d]thiazol-2-yl)methanone (3a, ) uses an ethoxy linker, which may increase conformational flexibility compared to the rigid methanone linkage in the target compound.
Table 1: Substituent Effects on Benzothiazole Derivatives
Piperazine Ring Modifications
The piperazine ring is a common scaffold in neuroactive compounds. Structural variations here significantly impact receptor affinity:
- (3-Methylpiperazin-1-yl)(6-(3-(3-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4h, ) uses a 3-methylpiperazine, which may restrict rotational freedom compared to the unsubstituted piperazine in the target compound.
Table 2: Piperazine Substitution Patterns
Heterocyclic Methanone Moieties
The pyrazin-2-yl group in the target compound contrasts with other heterocycles:
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () employs a thiophene ring, favoring π-π stacking interactions but lacking pyrazine’s hydrogen-bonding capability.
- Tiodazosin () uses a 1,3,4-oxadiazole ring, which is more electron-deficient than pyrazine, possibly affecting α-adrenergic receptor affinity.
Table 3: Methanone Group Comparisons
Biological Activity
The compound (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule notable for its structural diversity, which includes a benzothiazole moiety, piperazine ring, and pyrazine group. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.42 g/mol. The presence of the methylthio group enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole by reacting 2-aminothiophenol with an aldehyde or ketone.
- Introduction of Methylthio Group : A nucleophilic substitution reaction using a methylthiolating agent introduces the methylthio group.
- Piperazine Coupling : The benzothiazole derivative is coupled with piperazine.
- Final Assembly : The pyrazin-2-yl methanone is attached to complete the synthesis.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. A study highlighted various benzothiazole derivatives demonstrating potent activity against multiple cancer cell lines, including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- Melanoma
For instance, compounds with similar structures showed log GI50 values ranging from -5.48 to -5.56 across various cell lines, indicating strong antiproliferative effects compared to standard chemotherapy agents like 5-fluorouracil .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzyme Activity : It may bind to specific enzymes or receptors, inhibiting their activity.
- Cell Cycle Modulation : Some studies suggest that it induces apoptosis in cancer cells by causing cell cycle arrest at the sub-G1 phase .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(6-Methylsulfanyl-benzothiazol-2-yl)-piperazine | Contains piperazine and benzothiazole | Antimicrobial properties | Lacks naphthalene group |
| Naphthalene derivatives | Aromatic hydrocarbon structure | Varied biological activities | Simpler structure without heterocycles |
| 2-Aminobenzothiazole derivatives | Similar heterocyclic components | Anticancer activity | Different substituents on benzothiazole |
This comparison illustrates that while many compounds share structural features with this compound, its unique combination enhances its biological efficacy.
Case Studies
Several case studies have reported the synthesis and evaluation of piperazine-based benzothiazole derivatives for anticancer activity:
- Al-Soud et al. synthesized derivatives that exhibited significant antiproliferative effects against various human cancer cell lines, including DU-145 (prostate cancer) and HepG2 (liver cancer), with CC50 values around 8 µM .
- Gurdal et al. reported that piperazine derivatives demonstrated good cytotoxicity against MCF-7 (breast) and HCT-116 (colorectal) cell lines, indicating potential for further development as therapeutic agents .
Q & A
Q. What are the standard synthetic routes and critical optimization parameters for this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with methylthio-substituted carbonyl precursors.
- Step 2 : Piperazine coupling using nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3 : Methanone linkage via Friedel-Crafts acylation or carbodiimide-mediated coupling. Key parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hrs) significantly impact yield and purity. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural elucidation?
- NMR : H/C NMR confirms substituent integration and piperazine-thiazole connectivity.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~480–500 g/mol).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and aromatic C-S stretches (~600–700 cm) .
Q. How are preliminary biological activities screened?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC values), cytotoxicity using MTT assays.
- Target prediction : Computational tools like PASS predict interactions with kinase or GPCR targets .
Table 1 : Representative Physicochemical Properties (Inferred from Analogues)
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | ~418.5 g/mol | |
| Solubility | Low in HO; moderate in DMSO | |
| Stability | Sensitive to light/oxidation |
Advanced Research Questions
Q. How can synthetic yield be improved despite steric hindrance from the methylthio group?
- Steric mitigation : Use bulky solvents (e.g., DMF) to reduce π-π stacking.
- Catalytic additives : Pd(OAc) or CuI enhances coupling efficiency in piperazine-thiazole conjugation.
- Microwave-assisted synthesis : Reduces reaction time (from 24 hrs to 6 hrs) .
Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values)?
- Orthogonal assays : Combine agar diffusion (qualitative) with ATP-based viability (quantitative).
- Structural analogs : Test derivatives to isolate substituent effects (e.g., methylthio vs. sulfonyl groups).
- Computational docking : Validate target binding using AutoDock Vina with crystallographic receptor data .
Q. How is the mechanism of action elucidated for ambiguous pharmacological profiles?
- Pathway analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify target engagement.
- In vivo models : Zebrafish or murine infection models correlate in vitro findings with therapeutic efficacy .
Table 2 : Optimization of Reaction Conditions for Piperazine Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 20% |
| Solvent | DMF | ↑ Purity (95%) |
| Catalyst | Pd(dba) | ↑ Reaction Rate |
| Reaction Time | 18–24 hrs | Plateau beyond |
| Data aggregated from |
Q. What computational methods predict solubility and bioavailability?
- QSAR models : Train on LogP and polar surface area (PSA) data from analogues.
- Molecular dynamics : Simulate membrane permeability (e.g., Caco-2 cell monolayers).
- ADMET prediction : SwissADME or pkCSM estimate hepatic clearance and plasma protein binding .
Q. How are stability challenges addressed during formulation?
- Lyophilization : Improves shelf-life of aqueous suspensions.
- Co-crystallization : Enhances thermal stability (e.g., with succinic acid).
- Protective excipients : Antioxidants (e.g., BHT) prevent methylthio oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
